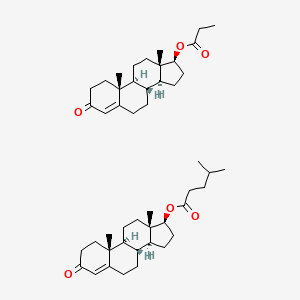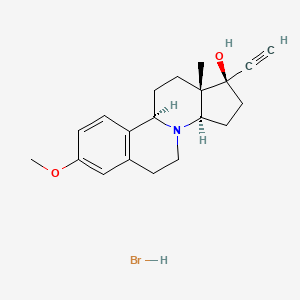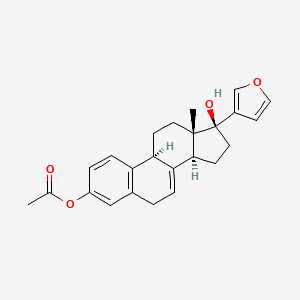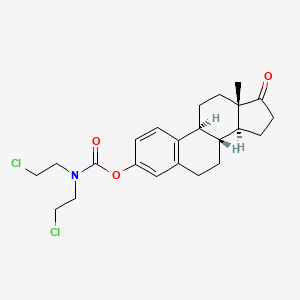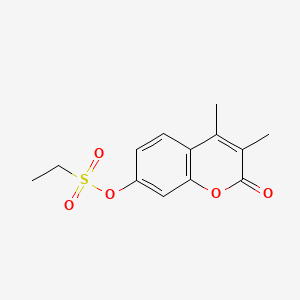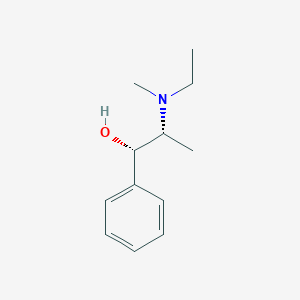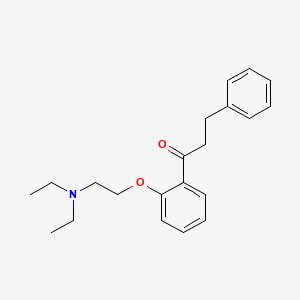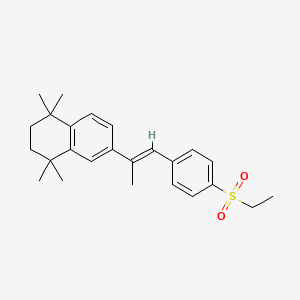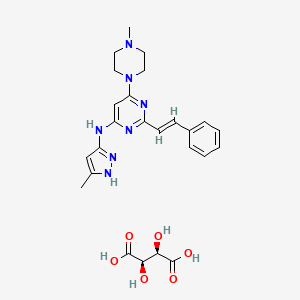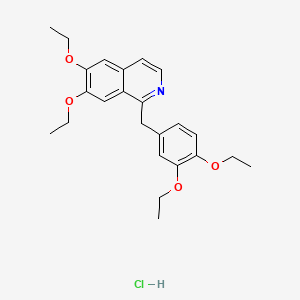
盐酸依他韦林
描述
Ethaverine hydrochloride is a drug that belongs to the class of enzyme inhibitors . It’s an alkaloid prepared synthetically from opium with no narcotic properties . It directly relaxes all smooth muscles, especially when they have been . It inhibits the activity of malonic acid decarboxylase, an enzyme involved in the synthesis of catecholamines . Ethaverine hydrochloride is used for the treatment of symptoms of autoimmune diseases .
Molecular Structure Analysis
The molecular formula of Ethaverine hydrochloride is C24H29NO4 · HCl . Its molecular weight is 431.95 . The SMILES string representation is Cl.CCOc1ccc(Cc2nccc3cc(OCC)c(OCC)cc23)cc1OCC .Physical And Chemical Properties Analysis
The molecular weight of Ethaverine hydrochloride is 431.95 . Its storage temperature is 2-8°C . The empirical formula is C24H29NO4 · HCl .科学研究应用
Enhancing Retinal Vascular Barrier Function
Ethaverine hydrochloride has been identified as a compound that can enhance the vascular barrier function. It does so by stabilizing vascular endothelial cell junctions, which is crucial in preventing leakage. This property is particularly beneficial in treating retinal vascular diseases such as diabetic retinopathy (DR) and wet age-related macular degeneration (AMD). The compound blocks ADP-ribosylation factor 6 (ARF6) activation, resulting in enhanced VE-cadherin membrane localization, thereby strengthening the vascular barrier .
Drug Repurposing for PDE Inhibition
In the search for new therapeutic agents, Ethaverine hydrochloride has been repurposed as an inhibitor of phosphodiesterase-4 (PDE4) and phosphodiesterase-5 (PDE5). These enzymes are responsible for the hydrolysis of intracellular cAMP and cGMP, respectively, and are promising targets for a variety of diseases. Ethaverine hydrochloride’s inhibitory action on these enzymes could lead to new treatments for conditions related to cyclic nucleotide signaling .
Potential Application in Ocular Therapeutics
Given its ability to stabilize endothelial cell junctions and enhance vascular barrier function, Ethaverine hydrochloride shows potential as a therapeutic agent in ocular conditions where vascular permeability is a concern. Its efficacy in blocking leakage induced by multiple factors suggests that it could be a versatile drug candidate for various ocular diseases .
Implications for Vascular Health
The vascular system is integral to overall health, and Ethaverine hydrochloride’s role in enhancing vascular barrier function has broader implications. It could potentially be used to treat or manage conditions that involve vascular hyperpermeability, such as edema or acute inflammation .
Research on Endothelial Cell Function
Ethaverine hydrochloride serves as a valuable tool in research focused on understanding endothelial cell function and vascular permeability. Its clear mechanisms of action provide a basis for studying the cellular pathways involved in vascular barrier maintenance .
Screening Platform for Vascular Drugs
The development of an impedance-based drug screening platform using Ethaverine hydrochloride represents a significant advancement in identifying drugs that enhance vascular barrier function. This platform can be utilized to discover new compounds with similar or improved efficacy in stabilizing endothelial cell junctions .
Molecular Mechanism Studies
The ability of Ethaverine hydrochloride to block ARF6 activation offers a unique opportunity to study the molecular mechanisms underlying vascular barrier function. Research in this area could lead to the development of targeted therapies for diseases characterized by vascular dysfunction .
作用机制
Mode of Action
Ethaverine hydrochloride acts as an antagonist for the 5-HT2 and D2 receptors . By blocking these receptors, it can alter the neurotransmission of serotonin and dopamine, respectively . In the case of CDK5, Ethaverine hydrochloride inhibits its activity, which can lead to a decrease in cell proliferation and migration, particularly in non-small cell lung cancer cell lines .
Biochemical Pathways
The primary biochemical pathway affected by Ethaverine hydrochloride is the signaling pathway of serotonin and dopamine due to its antagonistic action on the 5-HT2 and D2 receptors . By blocking these receptors, it can disrupt the normal signaling of these neurotransmitters, potentially leading to various downstream effects . In terms of CDK5, Ethaverine hydrochloride’s inhibitory action can affect various regulatory pathways in the central nervous system and non-neuronal tissues .
Pharmacokinetics
As a derivative of papaverine, it is known to inhibit cardiac l-type calcium channels , which could potentially impact its bioavailability and distribution within the body .
Result of Action
The molecular and cellular effects of Ethaverine hydrochloride’s action primarily involve the stabilization of endothelial cell junctions and enhancement of the vascular barrier . This is achieved by blocking ADP-ribosylation factor 6 (ARF6) activation, which results in enhanced VE-cadherin membrane localization . Additionally, it has been shown to inhibit cell proliferation and migration in non-small cell lung cancer cell lines by targeting CDK5 .
Action Environment
The action, efficacy, and stability of Ethaverine hydrochloride can be influenced by various environmental factors. For instance, its action is especially pronounced when spasm is present on coronary, cerebral, pulmonary, and peripheral arteries . .
未来方向
Ethaverine hydrochloride has been identified as a potential drug that can enhance the vascular barrier function by stabilizing vascular endothelial cell junctions . It has shown efficacy in an animal model of retinal permeability . These findings suggest that Ethaverine hydrochloride could have potential therapeutic efficacy in retinal vascular diseases .
Relevant Papers One of the relevant papers is “Apigenin and Ethaverine Hydrochloride Enhance Retinal Vascular Barrier In Vitro and In Vivo” published in Translational Vision Science & Technology in May 2020 . Another relevant paper is “ETHAVERINE IN THE TREATMENT OF ANGINA PECTORIS” published in JAMA .
属性
IUPAC Name |
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxyisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4.ClH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;/h9-12,14-16H,5-8,13H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUDVKWQBVIKBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OCC)OCC)OCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
486-47-5 (Parent) | |
| Record name | Ethaverine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000985137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2047779 | |
| Record name | Ethaverine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethaverine hydrochloride | |
CAS RN |
985-13-7 | |
| Record name | Ethaverine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=985-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethaverine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000985137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethaverine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757818 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethaverine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525044 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoquinoline, 1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethaverine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethaverine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHAVERINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z6T599E49 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




